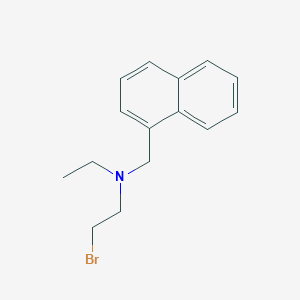
2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a bromoethyl group, an ethyl group, and a methylamine group
Métodos De Preparación
The synthesis of 2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene, which is then subjected to bromination to introduce the bromoethyl group.
Alkylation: The brominated naphthalene is then alkylated with ethylamine to introduce the ethyl group.
Amination: Finally, the compound undergoes amination with methylamine to form the desired product.
The reaction conditions for these steps often involve the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or iron(III) chloride to facilitate the reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, resulting in the formation of naphthalene derivatives with oxidized functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride, leading to the formation of reduced naphthalene derivatives.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic conditions, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Bromo-N-ethyl-N-(1-naphthylmethyl)ethanamine can be compared with other similar compounds, such as:
N-(2-Bromoethyl)phthalimide: This compound also contains a bromoethyl group but is based on a phthalimide structure rather than a naphthalene ring.
N-(2-Bromoethyl)-N-methylnaphthalene-1-methylamine: Similar to the compound of interest but with a methyl group instead of an ethyl group.
N-(2-Bromoethyl)-N-ethylnaphthalene-2-methylamine: Similar structure but with the methylamine group attached to a different position on the naphthalene ring.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
1946-26-5 |
|---|---|
Fórmula molecular |
C15H18BrN |
Peso molecular |
292.21 g/mol |
Nombre IUPAC |
2-bromo-N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H18BrN/c1-2-17(11-10-16)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,2,10-12H2,1H3 |
Clave InChI |
NQXKEZOQGPYBND-UHFFFAOYSA-N |
SMILES |
CCN(CCBr)CC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CCN(CCBr)CC1=CC=CC2=CC=CC=C21 |
Key on ui other cas no. |
1946-26-5 |
Números CAS relacionados |
1214-27-3 (hydrobromide) |
Sinónimos |
SY 28 SY 28, hydrobromide SY-28 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















